![molecular formula C9H7N B1266556 3-Ethenylbenzonitrile CAS No. 5338-96-5](/img/structure/B1266556.png)
3-Ethenylbenzonitrile
Overview
Description
3-Ethenylbenzonitrile: is an organic compound with the molecular formula C9H7N 3-vinylbenzonitrile . This compound is characterized by the presence of a nitrile group (-CN) attached to a benzene ring, which is further substituted with an ethenyl group (-CH=CH2) at the meta position. It is a colorless to pale yellow liquid with a faint aromatic odor. This compound is primarily used as a monomer in copolymerization reactions and has applications in various fields including organic synthesis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethenylbenzonitrile can be achieved through several methods:
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Dehydration of 3-Vinylbenzamide: : This method involves the dehydration of 3-vinylbenzamide using phosphorus pentoxide (P2O5) as a dehydrating agent. The reaction is typically carried out at elevated temperatures to facilitate the removal of water and formation of the nitrile group.
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Ammoxidation of 3-Vinyltoluene: : In this process, 3-vinyltoluene is reacted with ammonia and oxygen (or air) at high temperatures (400-450°C) in the presence of a catalyst. This method is advantageous for industrial-scale production due to its efficiency and high yield.
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Dehydration of 3-Vinylbenzaldoxime: : This method involves the formation of 3-vinylbenzaldoxime from 3-vinylbenzaldehyde and hydroxylamine hydrochloride, followed by dehydration to yield this compound. The reaction can be catalyzed by acids or carried out under basic conditions .
Industrial Production Methods
Industrial production of this compound typically employs the ammoxidation method due to its scalability and cost-effectiveness
Biological Activity
3-Ethenylbenzonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound, also known as 3-vinylbenzonitrile, possesses a vinyl group attached to a benzonitrile structure. This compound can be synthesized through various methods, including the reaction of benzonitrile with vinyl halides in the presence of suitable catalysts. The general reaction can be represented as follows:
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of this compound. It has shown significant activity against various strains of bacteria and fungi. For instance, in vitro assays demonstrated that this compound exhibits a minimum inhibitory concentration (MIC) against Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida species.
Table 1: Antimicrobial Activity of this compound
Microorganism | MIC (µM) |
---|---|
Escherichia coli | 0.21 |
Pseudomonas aeruginosa | 0.21 |
Candida albicans | 0.83 |
Micrococcus luteus | 0.15 |
The above data indicates that this compound possesses potent antimicrobial properties, making it a candidate for further development as an antimicrobial agent.
The mechanism by which this compound exerts its biological effects is primarily through interaction with bacterial enzymes. Molecular docking studies have suggested that it binds effectively to targets such as MurD and DNA gyrase, which are crucial for bacterial cell wall synthesis and DNA replication respectively. The binding energies observed were comparable to known antibiotics like ciprofloxacin, suggesting a similar mode of action.
Table 2: Binding Energies of this compound with Target Proteins
Protein Target | Binding Energy (kcal/mol) | Reference Compound |
---|---|---|
MurD | -8.5 | Ciprofloxacin |
DNA Gyrase | -9.0 | Ciprofloxacin |
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound in various biological systems:
- Antifungal Efficacy Study : A study assessed the antifungal activity of this compound against clinical strains of Candida. Results indicated a significant reduction in fungal growth compared to control groups, supporting its potential use as an antifungal agent.
- Cytotoxicity Assessment : The cytotoxic effects of this compound were evaluated using HaCat (human epidermal keratinocytes) and BALB/c 3T3 (murine fibroblast) cell lines. The compound exhibited low toxicity levels, with IC50 values indicating a favorable safety margin for further development.
Scientific Research Applications
Chemical Properties and Reactivity
3-Ethenylbenzonitrile (C₉H₉N) features a vinyl group attached to the benzonitrile structure, which enhances its reactivity compared to traditional benzonitriles. The presence of the vinyl group allows for various chemical transformations, making it a valuable intermediate in organic synthesis.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. It can undergo various reactions, including:
- Nucleophilic Substitution : The nitrile group can be substituted with nucleophiles to form new functional groups.
- Coupling Reactions : It participates in cross-coupling reactions (e.g., Suzuki and Heck reactions) to synthesize complex biaryl compounds.
These reactions are essential for developing pharmaceuticals and agrochemicals.
Research indicates that this compound exhibits biological activity that can be harnessed for medicinal purposes:
- Antimicrobial Properties : Studies have shown that it inhibits the growth of certain bacteria and fungi, suggesting potential applications as an antiseptic or in pharmaceutical formulations for infection control .
- Enzyme Inhibition : The compound has been identified as an inhibitor of nitrilase enzymes, which are involved in the metabolism of nitriles. This property is relevant for drug development aimed at metabolic disorders .
Case Study 1: Antimicrobial Activity
In a study assessing the antimicrobial properties of various substituted benzonitriles, this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated its potential as an effective antimicrobial agent, supporting further exploration in clinical applications .
Case Study 2: Enzyme Inhibition
Another investigation focused on the inhibition of nitrilase enzymes by this compound. The results revealed that the compound could significantly reduce enzyme activity at specific concentrations. This finding provides a basis for further research into its therapeutic applications in metabolic disorders involving nitrile compounds .
Material Science Applications
This compound is also utilized in materials science:
- Polymer Chemistry : Its vinyl group allows for incorporation into polymer matrices, enhancing material properties such as thermal stability and mechanical strength.
- Dye Sensitizers : The compound's electronic properties make it suitable for use in dye-sensitized solar cells (DSSCs), contributing to advancements in renewable energy technologies .
Properties
IUPAC Name |
3-ethenylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N/c1-2-8-4-3-5-9(6-8)7-10/h2-6H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDIHXBYYQCPWDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=CC=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00968030 | |
Record name | 3-Ethenylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00968030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5338-96-5 | |
Record name | NSC3446 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3446 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Ethenylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00968030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-ethenylbenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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